molecular formula C14H10ClN B577706 2-Chloro-4-(2-methylphenyl)benzonitrile CAS No. 1349059-34-2

2-Chloro-4-(2-methylphenyl)benzonitrile

Cat. No. B577706
CAS RN: 1349059-34-2
M. Wt: 227.691
InChI Key: HDLHZNJTQIZTOX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1349059-34-2. Its molecular weight is 227.69 and its IUPAC name is 3-chloro-2’-methyl [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-methylphenyl)benzonitrile is represented by the linear formula C14H10ClN . The InChI code for this compound is 1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(2-methylphenyl)benzonitrile include a molecular weight of 227.69 . Unfortunately, other properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

Research has demonstrated the role of chlorobenzonitrile derivatives in the synthesis of complex molecules. For instance, the synthesis of 2-cyano-4′-methylbiphenyl through the condensation of 2-chlorobenzonitrile showcases the utility of chlorobenzonitriles as intermediates in producing structurally complex biphenyl compounds. This process involves the Grignard reagent of 4-chlorotoluene, highlighting the compound's role in facilitating reactions leading to the synthesis of important chemical intermediates (C. Qun, 2007).

Medicinal Chemistry

In medicinal chemistry, chlorobenzonitrile derivatives serve as crucial intermediates. A notable application includes their use in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, where they act as important intermediates. This underscores their significance in the development of therapeutic agents targeting viral infections (Ju Xiu-lia, 2015).

Material Science

In the field of material science, chlorobenzonitrile derivatives have been involved in the synthesis of novel materials. For example, the development of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex demonstrates the compound's utility in creating materials with potential anticancer activity and DNA binding properties. This application is crucial for developing novel anticancer drugs and materials with specific biological interactions (Pradip K. Bera et al., 2021).

Chemical Synthesis and Organic Chemistry

Chlorobenzonitrile derivatives play a significant role in chemical synthesis and organic chemistry, serving as intermediates in various reactions. For instance, the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles using triphenylphosphine showcases the compound's versatility in chemical transformations, highlighting its importance in synthesizing indole derivatives (Sophia S. Michaelidou & P. Koutentis, 2009).

properties

IUPAC Name

2-chloro-4-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLHZNJTQIZTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742721
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methylphenyl)benzonitrile

CAS RN

1349059-34-2
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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